molecular formula C13H12N6OS2 B5666225 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5666225
M. Wt: 332.4 g/mol
InChI Key: CNWZZBQGOBYQTM-UHFFFAOYSA-N
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Description

The chemical compound of interest belongs to a class of compounds characterized by the presence of triazole and thiadiazole moieties. These structures are significant in medicinal chemistry due to their diverse pharmacological activities.

Synthesis Analysis

  • The synthesis of similar compounds, such as N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, involves established methods like condensation reactions, with structures confirmed through techniques like MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).

Molecular Structure Analysis

  • Structural elucidation of related compounds is typically performed using methods like 1H NMR, 13C NMR, MS, IR, and elemental analyses. This approach helps in confirming the molecular structure of synthesized compounds (Liao et al., 2017).

Chemical Reactions and Properties

  • Compounds with similar structural features exhibit a range of chemical reactions, depending on the functional groups present. These reactions can include substitutions and condensation, which significantly influence their chemical properties (Yu et al., 2014).

Physical Properties Analysis

  • The physical properties of such compounds, like solubility, melting point, and crystal structure, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its potential applications (Boechat et al., 2011).

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential for various applications. These properties are often inferred from the structure-activity relationship studies (Kovalenko et al., 2012).

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-8-14-12(18-16-8)21-7-10(20)15-13-19-17-11(22-13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,18)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWZZBQGOBYQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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